Oxaliplatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxaliplatin is a platinum-based chemotherapy drug used to treat cancer . It is a type of platinum drug and an alkylating agent . It is given along with other medicines (eg, fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum . It is also used to treat severe colon cancer in patients who have had surgery .

Synthesis Analysis

Oxaliplatin has been synthesized for research purposes . The synthesis of oxaliplatin involves the use of the novel oxaliplatin derivative (CFDA-oxPt) featuring 5 (6)-carboxyfluorescein diacetate .

Molecular Structure Analysis

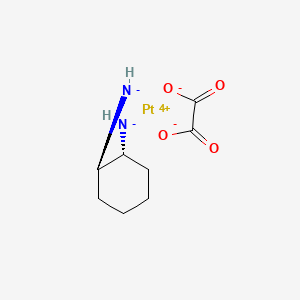

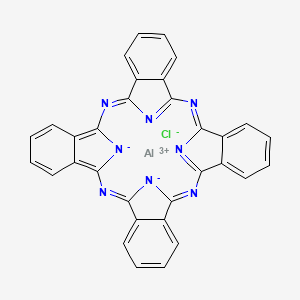

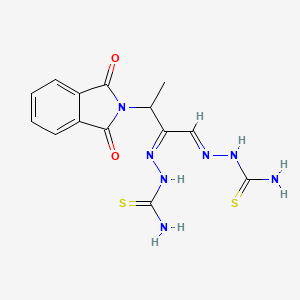

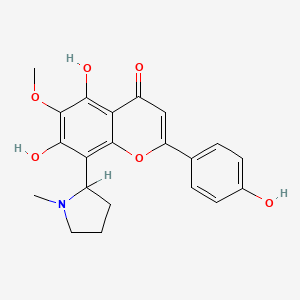

Oxaliplatin features a square planar platinum(II) center . In contrast to other drugs of the platinum-based antineoplastic class of drugs cisplatin and carboplatin, oxaliplatin features the bidentate ligand trans-1,2-diaminocyclohexane in place of the two monodentate ammine ligands .

Chemical Reactions Analysis

Oxaliplatin-induced hypersensitivity reactions (HSRs) are reported in 12% to 24% of patients . Symptoms include rash, urticaria, angioedema, bronchospasm, and rarely hypotension, with potential life-threatening risk .

Physical And Chemical Properties Analysis

Oxaliplatin has a complicated pharmacokinetic profile, with activity against digestive cancers in particular . It has several mechanisms of action, but cancer cells can develop resistance . Its molecular weight is 397.29 .

Applications De Recherche Scientifique

Mechanisms of Action and Pharmacogenetics

Oxaliplatin, a platinum-based chemotherapeutic agent, plays a significant role in the treatment of various cancers, including colorectal, ovarian, and gastric cancers. Its primary mechanism involves DNA synthesis inhibition, primarily through intrastrand cross-links, showing a broad spectrum of antineoplastic activity without cross-resistance with other platinum compounds. Efforts to understand the genetic markers associated with neurotoxicity induced by platinum-based chemotherapy highlight the importance of pharmacogenetics in optimizing therapy and minimizing adverse effects (McWhinney, Goldberg, & McLeod, 2009).

Clinical Efficacy and Application

Clinical studies have demonstrated Oxaliplatin's efficacy in metastatic colorectal cancer, either as monotherapy or in combination with other agents, such as fluorouracil and leucovorin. This combination has shown significant response rates and progression-free survival benefits. Its neoadjuvant use has also enabled surgical resection of previously unresectable liver metastases, highlighting its critical role in colorectal cancer management (Culy, Clemett, & Wiseman, 2000).

Immunogenic Effects and Cellular Interactions

Recent insights into the immunogenic effects of platinum-based chemotherapeutics, including Oxaliplatin, have expanded the understanding of their antitumor mechanisms. These effects involve modulation of the immune system, enhancing the effector immune response, which contributes to their antitumor efficacy. Such studies suggest a complex interaction between the drug and immune modulation, offering new avenues for therapeutic strategies (Hato, Khong, de Vries, & Lesterhuis, 2014).

Advances in Delivery Systems

Research on improving Oxaliplatin's delivery through liposomal formulations and polyethylene glycol modifications aims to enhance its therapeutic index by reducing systemic toxicity and improving drug targeting. These advancements in drug delivery systems underscore the ongoing efforts to optimize Oxaliplatin's clinical applications, making it more effective and tolerable for patients (Yang & Fu, 2014).

Biomarkers for Predictive Efficacy

The exploration of biomarkers, such as the Excision Repair Cross-Complementation Group 1 (ERCC1), is pivotal in predicting Oxaliplatin's efficacy. Understanding the role of ERCC1 in the nucleotide excision repair pathway offers insights into resistance mechanisms and guides personalized treatment approaches for colorectal cancer patients undergoing Oxaliplatin-based chemotherapy (Bohanes, LaBonte, & Lenz, 2011).

Safety And Hazards

Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a platinum-based medicine . Serious allergic reactions including death can happen in people who take oxaliplatin and who have had previous allergic reactions to platinum-based medicines . Serious allergic reactions can happen within a few minutes of your oxaliplatin infusion or any time during your treatment with oxaliplatin .

Propriétés

Numéro CAS |

61825-94-3 |

|---|---|

Nom du produit |

Oxaliplatin |

Formule moléculaire |

C8H14N2O4Pt+2 |

Poids moléculaire |

395.3 g/mol |

Nom IUPAC |

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |

Clé InChI |

ZROHGHOFXNOHSO-UHFFFAOYSA-L |

SMILES isomérique |

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

SMILES canonique |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

Apparence |

white solid powder |

Autres numéros CAS |

63121-00-6 61825-94-3 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

63121-00-6 (SP-4-2 (trans)) |

Durée de conservation |

>10 years if stored properly |

Solubilité |

Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)